molecular formula C12H11FN2O B13119312 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B13119312
M. Wt: 218.23 g/mol
InChI Key: RAPJUNLVANITRY-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-fluorophenyl group at position 6 and methyl substituents at positions 2 and 2. Pyrimidinones are heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral effects .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

6-(3-fluorophenyl)-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15(8)2)9-4-3-5-10(13)6-9/h3-7H,1-2H3

InChI Key

RAPJUNLVANITRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of 3-fluoroaniline with acetylacetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Substituent Effects on Antitumor Activity

Pyrimidinones with halogenated aryl groups and amino/bromo substituents demonstrate significant antitumor activity. For example:

  • ABMFPP (2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone): Inhibited growth of mouse bladder tumors (MBT-2) at 100 mg/kg via intraperitoneal injection .
  • ABDFPP (2-amino-5-bromo-6-(2,5-difluorophenyl)-4(3H)pyrimidinone): Achieved 40% long-term cures in mice at 500 mg/kg, surpassing polyriboinosinic-polyribocytidylic acid in efficacy .

Key Differences :

  • The target compound lacks amino and bromo groups, which are critical for the antitumor activity of ABMFPP and ABDFPP.
  • The 3-fluorophenyl group in the target compound may confer moderate activity compared to difluorophenyl analogs, as fluorine position influences electronic effects and target binding .

Bactericidal and Antifungal Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones with fluorophenyl substituents exhibit enhanced bactericidal effects:

  • 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one: Demonstrated 90% inhibition of cotton fusarium wilt, attributed to the 4-fluorophenyl group and triazole moiety .

Key Differences :

  • The target compound’s pyrimidinone core (vs. thieno-fused rings) and 3-fluorophenyl group may reduce bactericidal potency compared to thieno analogs.
  • Methyl groups at positions 2 and 3 could improve metabolic stability but may reduce polar interactions with microbial targets .

Physicochemical and Structural Comparisons

Compound Name Substituents (Positions) Key Properties/Activities Reference
6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one 6-(3-FP), 2-Me, 3-Me High lipophilicity (predicted)
ABMFPP 6-(3-FP), 2-NH2, 5-Br Antitumor (MBT-2 inhibition)
6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one 6-(3-FP), 2-SMe pKa 7.01, density 1.34 g/cm³
3-(4-Fluorophenyl)-2-mercapto-6-methyl-thieno[3,2-d]pyrimidin-4(3H)-one Thieno core, 4-FP, 2-SH Bactericidal (structural analog)

Notable Trends:

  • Halogenation : Bromo/iodo substituents (e.g., ABDFPP, AIDFPP) enhance antitumor potency but may increase toxicity .
  • Ring Systems: Thieno-fused pyrimidinones (e.g., ) show higher bactericidal activity due to increased planarity and electron-deficient cores .
  • Fluorine Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () alters electronic distribution and steric interactions, impacting target binding .

Biological Activity

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one, with the CAS number 824391-15-3, is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is C12H11FN2OC_{12}H_{11}FN_2O and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Weight: 218.23 g/mol
  • Molecular Structure:
    • SMILES: Cc1nc(cc(=O)n1C)c2cccc(c2)F
    • InChIKey: RAPJUNLVANITRY-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Density1.194 g/cm³
Boiling Point335.11 °C
Flash Point156.47 °C

The biological activity of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one primarily involves its interaction with specific enzymes and receptors. It has been studied for its inhibitory effects on various targets, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds can act as potent inhibitors of MAO-A and MAO-B. For instance, related compounds have shown IC50 values as low as 0.013μM0.013\mu M for MAO-B inhibition, suggesting that modifications in the fluorophenyl group can significantly enhance inhibitory potency .

Case Studies and Experimental Findings

  • Monoamine Oxidase Inhibition:
    • A study demonstrated that compounds similar to 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one exhibited selective inhibition of MAO-B over MAO-A, with selectivity indices indicating a preference for MAO-B inhibition .
  • Cytotoxicity Studies:
    • Cytotoxicity was evaluated using healthy fibroblast cell lines (L929). The compound showed low cytotoxic effects at varying concentrations, indicating a favorable safety profile compared to other tested derivatives .
  • Molecular Docking Studies:
    • Computational studies revealed that the compound binds effectively to the active sites of MAO enzymes, supporting its potential as a lead candidate for neurodegenerative disorders such as Alzheimer’s disease .

Potential Therapeutic Applications

Given its biological activity profile, 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one holds promise for therapeutic applications in:

  • Neurodegenerative Diseases: As a selective MAO-B inhibitor, it may help in managing conditions like Parkinson's and Alzheimer's diseases.
  • Antiviral Activity: Preliminary studies suggest that pyrimidine derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms .

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